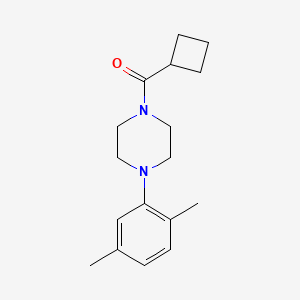![molecular formula C15H14N4O4 B5761124 N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5761124.png)
N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide, also known as NPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide has been studied extensively for its potential applications in various scientific fields. One of the primary areas of research is in the development of new drugs. N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Wirkmechanismus
The mechanism of action of N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide is not fully understood, but it is believed to act as a modulator of various cellular pathways. N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide has been shown to inhibit the activity of certain enzymes, such as protein kinase C, which play a role in cell proliferation and survival. It has also been shown to affect the expression of certain genes, leading to changes in cellular function.
Biochemical and Physiological Effects
N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. It has also been shown to improve insulin sensitivity in diabetic mice, suggesting that it may have potential as a treatment for diabetes. Additionally, N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide has been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a wide range of potential applications, making it a versatile compound for research. However, one limitation is that the mechanism of action of N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are many potential future directions for research on N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide. One area of interest is in the development of new drugs based on the structure of N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide. Another area of interest is in further elucidating the mechanism of action of N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide, which could lead to a better understanding of its potential applications. Additionally, there is potential for research on the use of N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide in combination with other compounds to enhance its effects. Overall, N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide is a promising compound with many potential applications in various scientific fields.
Synthesemethoden
N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide can be synthesized using a simple reaction between 4-pyridinecarboxamidine and 2-(4-nitrophenyl)propanoic acid. The reaction is typically carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain pure N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-10(11-2-4-13(5-3-11)19(21)22)15(20)23-18-14(16)12-6-8-17-9-7-12/h2-10H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPCJXIIWRLVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[2-(4-nitrophenyl)propanoyl]oxy}pyridine-4-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761043.png)
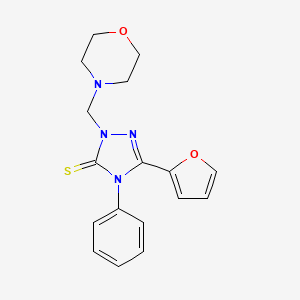
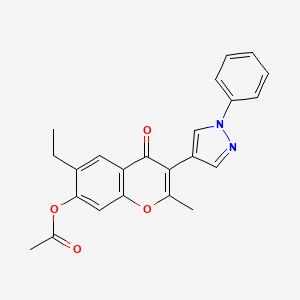
![2-(3,4-dichlorophenyl)-N'-[(4-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5761060.png)
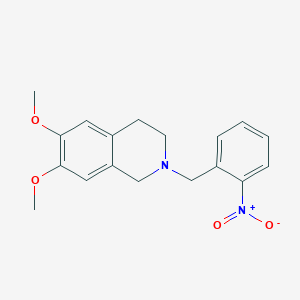
![methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)
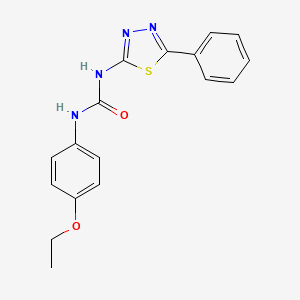
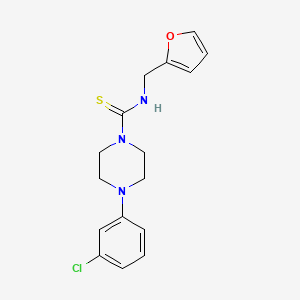
![N-[2-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5761101.png)
![2-(1H-benzimidazol-1-yl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5761102.png)
![3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5761109.png)
![N-(5-tert-butyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5761130.png)
